1,3-Difluoropropene

Description

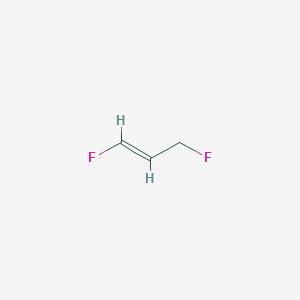

1,3-Difluoropropene (C₃H₄F₂) is a fluorinated alkene characterized by two fluorine atoms attached to the first and third carbon atoms of a propene backbone. Its molecular structure exhibits E/Z isomerism due to the double bond between C1 and C2, with the (1E)-isomer being explicitly identified in studies . Key physicochemical properties include an average molecular mass of 78.06 g/mol and a monoisotopic mass of 78.0281 g/mol . The compound has garnered attention in materials science and organic synthesis due to its unique electronic properties and reactivity, particularly in radical and transition metal-catalyzed reactions .

Applications of this compound span:

- Electron Swarm Studies: Critical electric field strength (E/N)crit of 122.8 ± 2.1 Td, indicating utility in gas-insulated systems .

- Pharmaceutical Intermediates: Derivatives like 3-bromo-3,3-difluoropropene serve as precursors for bioactive molecules .

- Catalysis: Participation in nickel-catalyzed γ-selective arylations, enabling selective carbon–fluorine bond functionalization .

Properties

Molecular Formula |

C3H4F2 |

|---|---|

Molecular Weight |

78.06 g/mol |

IUPAC Name |

(E)-1,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2/b2-1+ |

InChI Key |

INPRTAFPJCUIBZ-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/F)F |

Canonical SMILES |

C(C=CF)F |

Origin of Product |

United States |

Preparation Methods

1,3-Difluoropropene can be synthesized through several methods. One common synthetic route involves the dehydrofluorination of 1,3-difluoropropane. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the fluorination of allyl chloride using a fluorinating agent like hydrogen fluoride or antimony trifluoride.

In industrial settings, this compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

1,3-Difluoropropene undergoes various chemical reactions, including:

Addition Reactions: The double bond in this compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of 1,3-dibromo-1,3-difluoropropane.

Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles. For instance, the reaction with sodium methoxide can yield 1,3-dimethoxypropene.

Polymerization: this compound can undergo polymerization reactions to form poly(this compound), which has applications in the production of specialty polymers.

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and various nucleophiles (e.g., sodium methoxide, potassium tert-butoxide).

Scientific Research Applications

1,3-Difluoropropene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: Researchers use this compound to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest.

Medicine: The compound is investigated for its potential use in pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development.

Industry: this compound is used in the production of specialty polymers and other materials with unique properties. Its applications extend to the fields of electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-difluoropropene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1-Difluoropropene (C₃H₄F₂)

- Properties : Lower dipole moment compared to 1,3-difluoropropene due to symmetric fluorine placement. Used in dielectric gas mixtures and as a precursor for fluoropolymers .

- Reactivity : Prefers electrophilic additions at the less fluorinated C2 position, contrasting with this compound’s radical-driven pathways .

3,3-Difluoropropene (C₃H₄F₂)

- Structure : Geminal fluorines on C3.

- Applications : Key substrate in enantioselective C–F bond activation for chiral drug synthesis. The geminal fluorines enable desymmetrization via iridium catalysts, a reactivity absent in this compound .

- Spectroscopy : Microwave studies confirm distinct rotational constants due to fluorine positioning .

2,3-Difluoropropene (C₃H₄F₂)

Hydrofluoroolefins (HFOs)

HFO1234yf (2,3,3,3-Tetrafluoropropene)

HFO1225ye(E) (1,2,3,3,3-Pentafluoropropene)

- Swarm Behavior : Displays pressure-independent electron attachment coefficients, similar to this compound, but with a higher fluorine content enhancing dielectric strength .

Brominated Derivatives

3-Bromo-3,3-difluoropropene (C₃H₂BrF₂)

- Synthesis : Produced via bromination of 3,3-difluoropropene .

- Reactivity : Undergoes nickel-catalyzed γ-arylation with high selectivity, a pathway less accessible to this compound due to fluorine positioning .

Data Tables

Table 1: Comparative Properties of Difluoropropene Isomers

Table 2: Comparison with HFOs

| Compound | Fluorine Count | E/Ncrit (Td) | Environmental Impact |

|---|---|---|---|

| This compound | 2 | 122.8 | Moderate |

| HFO1234yf | 4 | ~150 (estimated) | Low (GWP = 1) |

| HFO1225ye(E) | 5 | >150 (estimated) | Low (GWP = 1) |

Research Findings and Implications

- Electron Attachment: this compound exhibits negative effective ionization coefficients below E/Ncrit, suggesting dominant electron attachment processes, a feature shared with HFOs but less pronounced in structural isomers .

- Catalytic Selectivity : The position of fluorines dictates reaction pathways. For example, 3,3-difluoropropene undergoes enantioselective C–F activation, while this compound favors γ-arylations via radical intermediates .

- Thermal Stability : Geminal difluorides (e.g., 3,3-difluoropropene) exhibit higher C–F bond strength due to mutual fluorine reinforcement, whereas vicinal fluorines (this compound) allow easier bond cleavage .

Biological Activity

1,3-Difluoropropene (DFP) is a fluorinated alkene that has garnered attention for its potential applications in agriculture and as a refrigerant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DFP.

This compound is characterized by the following chemical properties:

- Molecular Formula : C3H4F2

- Molecular Weight : 92.06 g/mol

- Boiling Point : Approximately 30 °C

- Density : 1.14 g/cm³

These properties influence its behavior in biological systems and its interactions with various biological targets.

Metabolic Pathways

Research indicates that DFP undergoes metabolic activation, leading to the formation of reactive intermediates. The primary metabolic pathway involves hydrolysis to form 3-fluoropropenyl alcohol, which can further oxidize to form toxic metabolites. This metabolic process is crucial for understanding the compound's toxicity and potential carcinogenic effects.

Table 1: Metabolic Pathways of this compound

| Metabolite | Formation Process | Toxicity Level |

|---|---|---|

| 3-Fluoropropenyl Alcohol | Hydrolysis | Moderate |

| Reactive Intermediates | Oxidation | High |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of DFP on various biological systems. In vitro studies have shown that DFP exhibits cytotoxic effects on human cell lines, particularly in lung and liver cells. The compound's reactivity with cellular macromolecules suggests potential mutagenic properties.

Case Study: Cytotoxic Effects on Human Cell Lines

A study evaluated the cytotoxicity of DFP on human lung epithelial cells (A549) and liver cells (HepG2). The results indicated:

- IC50 Values :

- A549 Cells: 50 µM

- HepG2 Cells: 75 µM

These findings indicate that DFP can induce cellular stress and damage at relatively low concentrations.

Environmental Impact and Biological Activity

DFP's use in agriculture raises concerns about its environmental impact and biological activity in non-target organisms. Studies have shown that DFP can affect soil microbial communities, potentially disrupting ecological balance.

Table 2: Effects of this compound on Soil Microbial Communities

| Concentration (ppm) | Impact on Microbial Diversity | Notes |

|---|---|---|

| 0 | No impact | Control group |

| 10 | Decreased diversity | Significant reduction |

| 50 | Severe reduction | Potential ecosystem threat |

Regulatory Status

Due to its biological activity and potential health risks, regulatory agencies are closely monitoring DFP. The Environmental Protection Agency (EPA) has classified it as a substance requiring careful risk assessment before widespread agricultural use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.